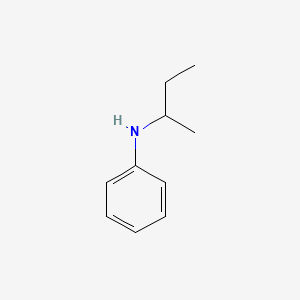

N-sec-Butylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-sec-Butylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76563. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Herbicide Development

N-sec-Butylaniline derivatives have been extensively studied for their herbicidal properties. A notable example is 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline , which has demonstrated selective herbicidal activity. This compound has been shown to enhance crop growth while controlling undesirable weed species effectively.

Key Findings:

- Enhanced Crop Growth : Treated crops such as cotton and beans exhibited more vigorous growth and increased yields compared to untreated controls .

- Weed Control : The compound effectively prevents the emergence of crabgrass and other hard-to-control weeds without causing root pruning effects typical of other herbicides .

- Safety Margin : The application rates that control weeds do not harm desirable crops, making it suitable for seed production .

Antioxidant Properties

This compound is also utilized in the formulation of antioxidants, particularly in polymers and lubricants. Substituted phenylamines, including this compound derivatives, help prolong the lifespan of these materials by preventing oxidative degradation.

Case Study:

A study evaluated the effects of various substituted phenylamines on freshwater mussels, revealing that this compound derivatives can significantly impact aquatic organisms at certain concentrations. The study found that exposure to these compounds affected the viability of mussel larvae and their biochemical responses .

Environmental Impact Studies

Research has highlighted the potential environmental risks associated with this compound and its derivatives. The compound's ability to partition into sediments raises concerns about its long-term effects on aquatic ecosystems.

Experimental Insights:

- Sediment Toxicity : The 48-hour effective concentration (EC50) for larval mussels exposed to this compound derivatives was found to be significantly lower than other phenylamine compounds, indicating higher toxicity levels .

- Biochemical Effects : In adult mussels exposed to sediment-associated compounds, no significant concentration-dependent trends were observed in terms of reactive oxygen species or DNA damage, suggesting complex interactions that require further investigation .

Industrial Applications

In addition to agricultural and environmental applications, this compound is used in various industrial processes, particularly in the synthesis of dyes and pigments.

Properties:

- Chemical Stability : this compound exhibits good thermal stability and solubility characteristics that make it suitable for use in high-temperature processes.

- Versatile Reactivity : Its reactivity allows it to participate in numerous chemical reactions, making it a valuable intermediate in organic synthesis.

Data Summary

Propriétés

Numéro CAS |

6068-69-5 |

|---|---|

Formule moléculaire |

C10H15N |

Poids moléculaire |

149.23 g/mol |

Nom IUPAC |

N-butan-2-ylaniline |

InChI |

InChI=1S/C10H15N/c1-3-9(2)11-10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |

Clé InChI |

LAMTXWQPHWUMLX-UHFFFAOYSA-N |

SMILES |

CCC(C)NC1=CC=CC=C1 |

SMILES canonique |

CCC(C)NC1=CC=CC=C1 |

Key on ui other cas no. |

6068-69-5 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.